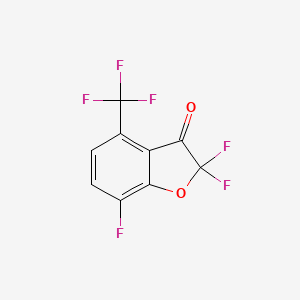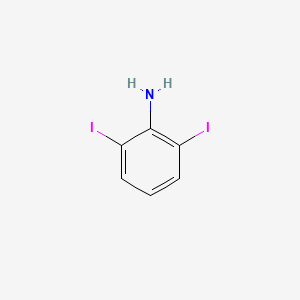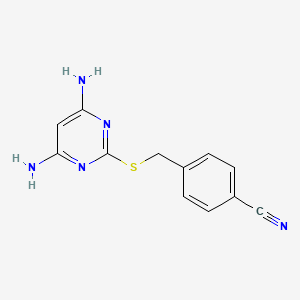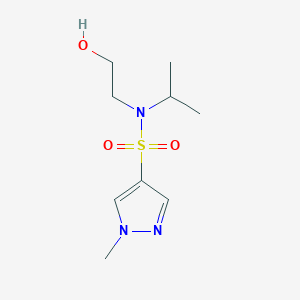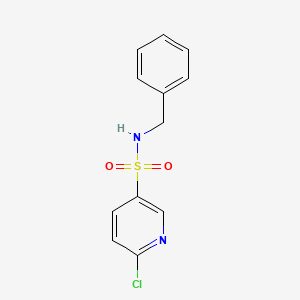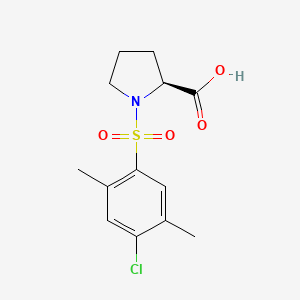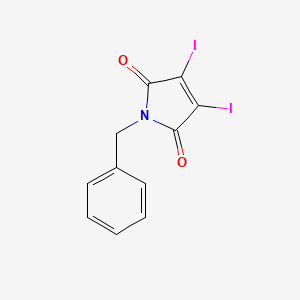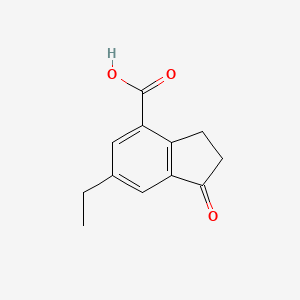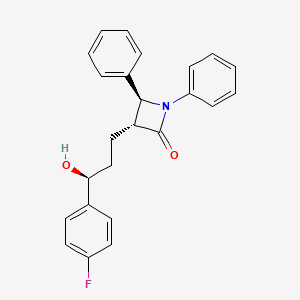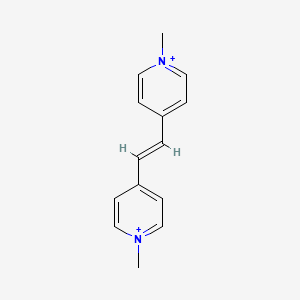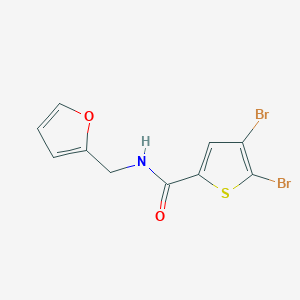
4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a heterocyclic organic compound that belongs to the family of furan and thiophene carboxamide derivatives. These compounds are known for their diverse biological and medicinal activities, including neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, and antitubercular properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions. The chemical structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials. Companies like ChemScene provide this compound in stock or on a backordered basis, ensuring the availability of high-purity compounds for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, heterocyclic amines, oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted thiophene or furan derivatives .
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as urease, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites. This inhibition can lead to various therapeutic effects, such as neuroprotection and antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan and thiophene carboxamide derivatives, such as:
- 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives .
Uniqueness
What sets 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide apart is its unique combination of furan and thiophene moieties, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to inhibit multiple enzymes and its promising results in various bioactivity assessments make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C10H7Br2NO2S |
|---|---|
Molekulargewicht |
365.04 g/mol |
IUPAC-Name |
4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H7Br2NO2S/c11-7-4-8(16-9(7)12)10(14)13-5-6-2-1-3-15-6/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
UJYKTOMWZBFRFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(S2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


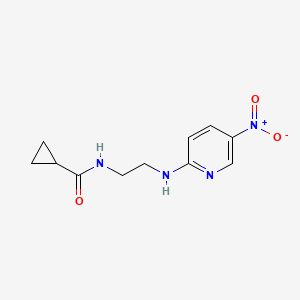
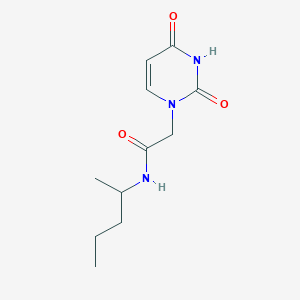
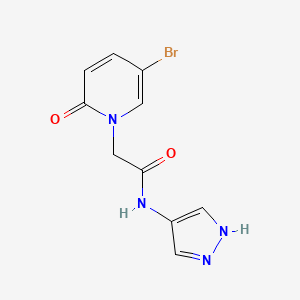
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)
